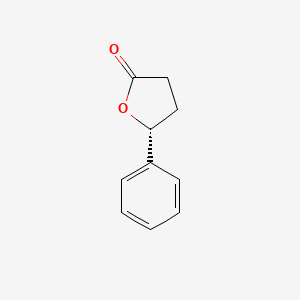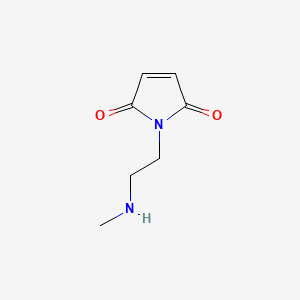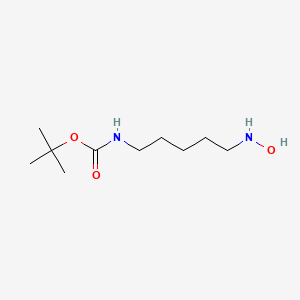
tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butylsulfamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways and cellular processes. The sulfonamide group could play a key role in binding to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-2-carboxylate
- Tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate
- Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain synthetic or pharmacological applications.
Propriétés
Formule moléculaire |
C13H26N2O4S |
|---|---|
Poids moléculaire |
306.42 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O4S/c1-12(2,3)14-20(17,18)10-7-8-15(9-10)11(16)19-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m1/s1 |
Clé InChI |
AVVZCKQKEQLPML-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)NS(=O)(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)

![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)



